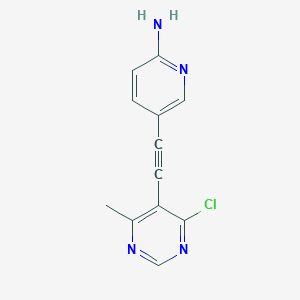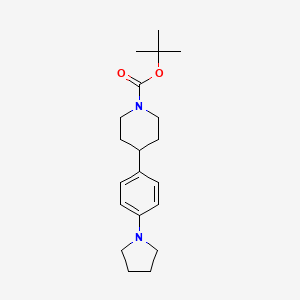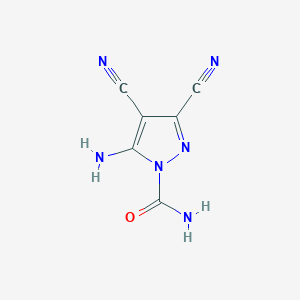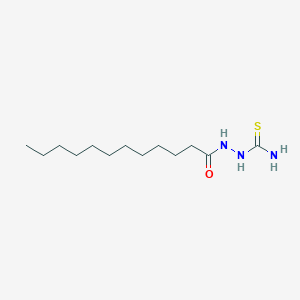
(dodecanoylamino)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(dodecanoylamino)thiourea is an organic compound characterized by the presence of both amide and thiourea functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (dodecanoylamino)thiourea typically involves the reaction of dodecanoyl chloride with thiourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(dodecanoylamino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield amines or thiols, depending on the reducing agent used.
Substitution: The amide and thiourea groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted amides and thioureas.
Applications De Recherche Scientifique
(dodecanoylamino)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential antimicrobial and antifungal properties. It is also used in the study of enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials, including surfactants and polymers
Mécanisme D'action
The mechanism of action of (dodecanoylamino)thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological molecules, leading to enzyme inhibition or disruption of cellular processes. The amide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(carbamothioylamino)hexanamide
- N-(carbamothioylamino)octanamide
- N-(carbamothioylamino)decanamide
Uniqueness
(dodecanoylamino)thiourea is unique due to its longer carbon chain, which can influence its solubility, reactivity, and biological activity. The longer chain can also affect the compound’s ability to interact with biological membranes and other macromolecules, potentially enhancing its efficacy in certain applications .
Propriétés
Formule moléculaire |
C13H27N3OS |
|---|---|
Poids moléculaire |
273.44 g/mol |
Nom IUPAC |
(dodecanoylamino)thiourea |
InChI |
InChI=1S/C13H27N3OS/c1-2-3-4-5-6-7-8-9-10-11-12(17)15-16-13(14)18/h2-11H2,1H3,(H,15,17)(H3,14,16,18) |
Clé InChI |
KDGGXQHEQDXYPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NNC(=S)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

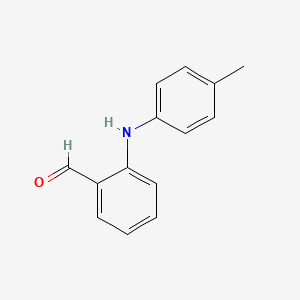
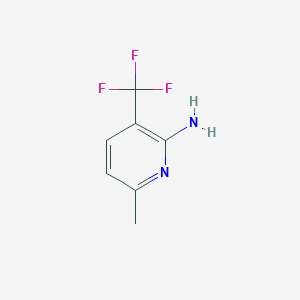
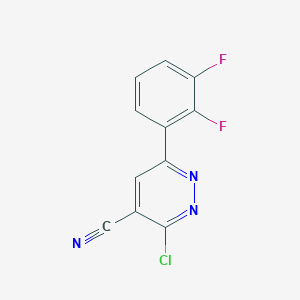
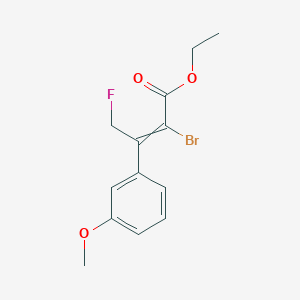
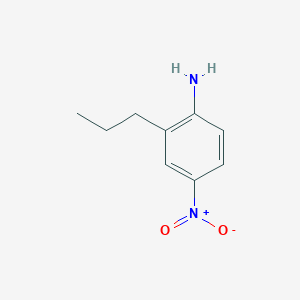
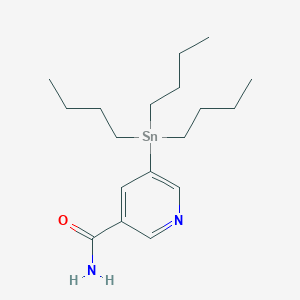
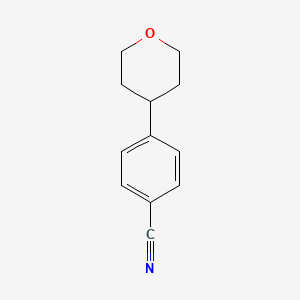
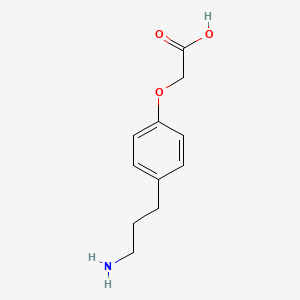
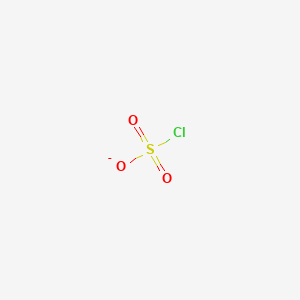
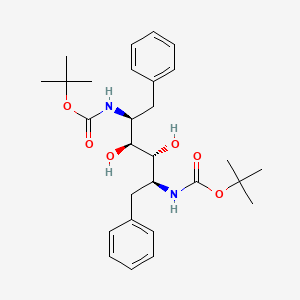
![[1,1'-Biphenyl]-4-sulfonamide, 3',4'-difluoro-N-(5-hydroxypentyl)-](/img/structure/B8482668.png)
